4-(Trifluoromethyl)cyclohexanamine

Description

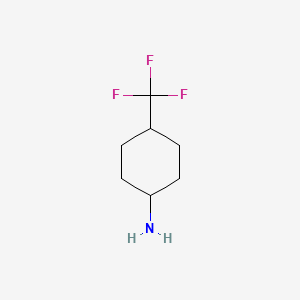

4-(Trifluoromethyl)cyclohexanamine (CAS: 1073266-02-0) is a cyclohexane derivative with an amine group at position 1 and a trifluoromethyl (-CF₃) substituent at position 2. Its molecular formula is C₇H₁₂F₃N, with an average molecular mass of 167.17 g/mol . The compound exists as a mixture of cis- and trans-isomers, though the trans configuration is often predominant in commercial samples . The trifluoromethyl group confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research .

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBWLMWEQURJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974205, DTXSID201274050 | |

| Record name | 4-(Trifluoromethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Trifluoromethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201274050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58665-70-6, 1073266-02-0, 1073266-01-9 | |

| Record name | 4-(Trifluoromethyl)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58665-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Trifluoromethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201274050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-(Trifluoromethyl)cyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-(Trifluoromethyl)cyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)cyclohexanamine typically involves the introduction of a trifluoromethyl group into a cyclohexanamine structure. One common method is the reaction of cyclohexanone with trifluoromethylamine under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactions. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining the quality of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group acts as a nucleophile in substitution reactions, particularly in alkylation and acylation processes. The trifluoromethyl group enhances the electrophilicity of adjacent carbons, facilitating S<sub>N</sub>2 mechanisms.

Example Reaction:

Here, R-X represents alkyl halides or acyl chlorides. Yields depend on steric hindrance from the cyclohexane ring.

Reductive Amination

This reaction is pivotal in synthesizing secondary amines. Using lithium aluminium hydride (LiAlH<sub>4</sub>), 4-(trifluoromethyl)cyclohexanone oxime is reduced to the corresponding amine:

Synthesis Pathway

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | NH<sub>2</sub>OH·HCl, pyridine, ethanol, reflux | Cyclohexanone oxime derivative | 75–85% |

| 2 | LiAlH<sub>4</sub>, THF, inert atmosphere | trans-4-(Trifluoromethyl)cyclohexanamine | 60–70% |

This method avoids racemization, preserving stereochemical integrity .

KA2 Coupling Reactions

The compound participates in three-component couplings (ketone, alkyne, amine) catalyzed by CuCl<sub>2</sub>. The trifluoromethyl group accelerates reaction kinetics by destabilizing intermediates, favoring nucleophilic attack:

Kinetic Data for Benzylamine Derivatives

| Substituent (X) | Relative Rate (vs. X = OMe) | Steady-State Ketimine Concentration |

|---|---|---|

| OMe | 1.0 | 30% higher |

| CF<sub>3</sub> | 10.5 | Lower |

The electron-withdrawing CF<sub>3</sub> group reduces ketimine stability but increases electrophilicity, enhancing copper acetylide reactivity .

Condensation Reactions

4-(Trifluoromethyl)cyclohexanamine reacts with carbonyl compounds to form imines or Schiff bases, critical in medicinal chemistry:

These intermediates are precursors for heterocycles like benzimidazoles, used in enzyme inhibition studies .

Biological Interactions

In drug design, the CF<sub>3</sub> group enhances binding through:

-

Hydrophobic interactions : Increased lipophilicity improves membrane permeability.

-

Hydrogen bonding : The amine group forms stable interactions with biological targets.

Studies show CF<sub>3</sub>-substituted amines exhibit 3–5× higher metabolic stability than non-fluorinated analogs .

Comparative Reactivity of Isomers

The cis and trans isomers demonstrate divergent reactivity:

| Property | cis-Isomer | trans-Isomer |

|---|---|---|

| Melting Point | −15°C | 12°C |

| Solubility in THF | High | Moderate |

| Reaction Rate (KA2) | Slower (steric hindrance) | Faster |

The trans isomer is preferred in catalytic applications due to reduced steric effects .

This compound’s versatility stems from the synergistic effects of its amine functionality and trifluoromethyl group, enabling applications ranging from drug development to advanced materials. Future research may explore its use in asymmetric catalysis and fluoropolymer synthesis.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound is widely recognized as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its trifluoromethyl group enhances the efficacy and bioavailability of drugs by modifying their pharmacokinetic properties. For example, it has been utilized in developing compounds that inhibit ATPase activity, which is vital in overcoming drug resistance in cancer therapies .

Case Study: Neurological Disorders

Research has shown that derivatives of 4-(trifluoromethyl)cyclohexanamine exhibit promising activity against certain neurological targets. In one study, the compound demonstrated a significant ability to reverse drug resistance in SW620/Ad300 cell lines, indicating its potential for enhancing the effectiveness of existing chemotherapeutic agents like paclitaxel and doxorubicin .

Agrochemical Formulations

Enhanced Pest Control Solutions

this compound is employed in the development of agrochemicals, particularly as a building block for more effective pesticides and herbicides. Its incorporation into formulations has been shown to improve pest control efficacy while reducing environmental impact compared to conventional chemicals .

Data Table: Agrochemical Efficacy Comparison

| Compound Type | Traditional Efficacy | Efficacy with this compound |

|---|---|---|

| Pesticides | Moderate | High |

| Herbicides | Low | Moderate to High |

| Environmental Impact | High | Reduced |

Material Science

Applications in Polymer Development

This compound contributes significantly to material science by enhancing the properties of polymers and coatings. The trifluoromethyl group imparts superior thermal stability and chemical resistance to materials, making them suitable for demanding applications .

Case Study: Polymer Coatings

In research focused on developing advanced coatings, the inclusion of this compound improved the durability and performance of protective layers used in various industrial applications .

Research in Fluorinated Compounds

Study of Unique Properties

The unique trifluoromethyl group makes this compound valuable for research into fluorinated organic compounds. These compounds often exhibit enhanced stability and reactivity, leading to new applications in various fields including electronics and pharmaceuticals .

Analytical Chemistry

Reference Standard Utilization

In analytical chemistry, this compound serves as a reference standard for quantifying related compounds. Its role is critical in ensuring accurate measurements in complex mixtures, thereby supporting quality control processes across various industries .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclohexanamine Backbone

Key Observations:

- Electronic Effects: The -CF₃ group in this compound is strongly electron-withdrawing, reducing amine basicity compared to analogs like 4-(Aminomethyl)cyclohexanamine .

- Synthetic Yields : Both this compound and its pyridinyl analog () exhibit moderate yields (~43%) due to challenges in purifying volatile intermediates via Kugelrohr distillation .

- Solubility: Hydrochloride salts (e.g., 4-(4-Chlorophenoxy)cyclohexanamine hydrochloride) enhance aqueous solubility, critical for drug formulation .

Isomerism and Stereochemical Impact

- Cis-Trans Isomerism : The trans isomer of this compound is thermodynamically favored, with distinct NMR shifts (e.g., δ ~2.4 ppm for axial protons) compared to the cis form .

- Biological Activity: In quinoline derivatives (), the trans configuration of this compound improves binding to kinase targets due to reduced steric hindrance .

Comparative Physicochemical Data

Biological Activity

4-(Trifluoromethyl)cyclohexanamine is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique trifluoromethyl group significantly influences its biological activity, making it a subject of study for potential therapeutic applications. This article reviews the biological activities associated with this compound, including its effects on cellular processes and its potential as a drug candidate.

This compound has the molecular formula C7H12F3N and is characterized by the presence of a trifluoromethyl group (-CF3) attached to a cyclohexanamine structure. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the compound's biological interactions.

The biological activity of this compound has been linked to its interaction with various biological targets. Research indicates that compounds with similar structures can modulate enzyme activities and receptor functions, particularly in the context of neuropharmacology and cancer treatment.

- Inhibition of ATPase Activity : Studies have shown that the cyclohexyl analogue of this compound exhibits weak inhibition of ATPase activity, which is crucial for cellular energy metabolism. At a concentration of 2.5 μM, it demonstrated 22% inhibition, indicating potential interactions with ATP-binding proteins .

- Neurotransmitter Modulation : The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to glycine transporters (GlyT). Compounds structurally related to this compound have shown promise in modulating GlyT1 activity, which is significant for treating conditions like schizophrenia .

- Cytotoxicity and Safety : Toxicological assessments reveal that this compound is harmful if swallowed and can cause skin irritation . Such safety profiles are critical when considering this compound for therapeutic use.

In Vitro Studies

In vitro assays have been employed to evaluate the efficacy of this compound in various cellular models:

- Cell Proliferation Assays : Compounds similar to this compound have been tested for their ability to inhibit cell proliferation in cancer cell lines. Results indicated variable potency depending on the specific structural modifications made to the cyclohexyl framework.

- Neuroprotective Effects : Preliminary studies suggest that derivatives may exhibit neuroprotective properties through modulation of stress response pathways, potentially benefiting conditions like neurodegeneration .

In Vivo Studies

Research into the in vivo effects of this compound is limited but essential for understanding its pharmacokinetics and therapeutic potential:

- Animal Models : Experimental studies using animal models have indicated that compounds with similar structures can alter behavioral responses linked to anxiety and depression, suggesting a role in central nervous system modulation.

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Trifluoromethyl)cyclohexanamine, and how can purity be ensured during synthesis?

- Methodological Answer : The compound is often synthesized via nucleophilic substitution or reductive amination. For example, trans-4-(4-(Trifluoromethyl)phenoxy)cyclohexanamine derivatives can be prepared by reacting cyclohexanamine precursors with trifluoromethyl-containing aryl halides under anhydrous conditions, using pyridine as a base and heating to 80°C for 3 hours . Purity is typically verified using HPLC (e.g., retention time analysis under conditions like SMD-TFA05) and LCMS (e.g., m/z 742 [M+H]+) . Recrystallization in hexane/ethyl acetate gradients is recommended for isolation .

Q. How can the stereochemistry of this compound be characterized, and what role does conformation play in its reactivity?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving stereochemistry . Conformational analysis via NMR (e.g., coupling constants for axial/equatorial substituents) and computational tools (DFT) can elucidate reactivity differences between cis/trans isomers. Fluorine’s electronegativity may stabilize specific conformers, impacting hydrogen bonding and solubility .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : ¹⁹F NMR to confirm trifluoromethyl group integrity (δ ~ -60 to -70 ppm).

- LCMS/MS : For molecular weight confirmation and impurity profiling (e.g., m/z 757 [M+H]+ observed in urea derivatives) .

- IR : To detect amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).

Cross-referencing with databases like the Cambridge Structural Database ensures accuracy .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s binding affinity in medicinal chemistry applications?

- Methodological Answer : The CF₃ group enhances lipophilicity (logP) and metabolic stability via steric shielding. In urea derivatives (e.g., Example 414), it improves target engagement by reducing basicity of adjacent amines, as shown in kinase inhibition assays . Competitive binding studies (SPR or ITC) comparing CF₃ vs. CH₃ analogs can quantify affinity changes .

Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?

- Methodological Answer :

- Storage : Anhydrous environments (argon atmosphere) at -20°C prevent hydrolysis .

- Derivatization : Converting the amine to a hydrochloride salt improves stability.

- Additives : Antioxidants (e.g., BHT) in solution phase reduce oxidative degradation. Stability studies using accelerated thermal gravimetric analysis (TGA) and pH-rate profiling are recommended .

Q. How can computational modeling predict the biological activity of novel this compound derivatives?

- Methodological Answer :

- Docking Simulations : Tools like AutoDock Vina model interactions with targets (e.g., heme-regulated inhibitor kinases) .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme assays.

- MD Simulations : Assess conformational dynamics in solvated systems (e.g., water/octanol) to predict bioavailability .

Q. What are the challenges in resolving racemic mixtures of this compound, and how can enantiomeric excess be quantified?

- Methodological Answer : Chiral HPLC columns (e.g., Chiralpak IA) or capillary electrophoresis with cyclodextrin additives achieve enantiomeric separation. Polarimetry and ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) quantify enantiomeric excess. Asymmetric synthesis using chiral catalysts (e.g., BINAP-Ru) is preferred over resolution .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields or biological activity data?

- Methodological Answer :

- Reproducibility : Strictly replicate conditions (e.g., solvent purity, reaction time/temperature) from literature.

- Control Experiments : Compare with reference compounds (e.g., non-fluorinated cyclohexanamines) .

- Meta-Analysis : Cross-validate using databases like Reaxys or SciFinder. For example, conflicting bioactivity data may arise from assay variability (e.g., cell line differences)—standardized protocols (e.g., NIH/WHO guidelines) are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.